

Toxicological Profile of N-Nitrosodipropylamine: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-Nitrosodipropylamine-d14

Cat. No.: B580251

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Disclaimer: Direct toxicological studies on **N-Nitrosodipropylamine-d14** (NDPA-d14) are not readily available in scientific literature. NDPA-d14 is primarily utilized as a stable isotope-labeled internal standard for the quantitative analysis of its non-deuterated counterpart, N-Nitrosodipropylamine (NDPA).^[1] The following toxicological profile is for NDPA. It is generally assumed that the toxicological properties of deuterated and non-deuterated compounds are similar, although the rate of metabolism and, consequently, the potency of toxic effects may be altered due to the kinetic isotope effect. Therefore, the information presented here for NDPA serves as the most relevant surrogate for assessing the potential hazards of NDPA-d14.

Executive Summary

N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species.^{[2][3]} Animal studies have provided sufficient evidence of its carcinogenicity, leading to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).^[2] The primary target organs for NDPA-induced carcinogenicity are the liver, respiratory tract, kidney, and esophagus.^[2] Metabolic activation of NDPA, primarily through cytochrome P450-mediated α -hydroxylation, is a critical step in its mechanism of carcinogenic action, leading to the formation of DNA-reactive intermediates.^{[4][5]}

Carcinogenicity

Animal studies have unequivocally demonstrated the carcinogenic potential of NDPA across different species and routes of administration.

Summary of Carcinogenicity Studies

Species	Route of Administration	Target Organs for Tumor Induction	Reference
Rat	Oral	Liver, Kidney, Esophagus, Respiratory Tract	[2] [6]
Rat	Subcutaneous Injection	Liver, Respiratory Tract	[2]
Hamster	Subcutaneous Injection	Respiratory Tract, Liver	[2]
Syrian Golden Hamster	Intratracheal Instillation	Respiratory Organs	[7]

Quantitative Carcinogenicity Data

A comparative study in Syrian golden hamsters exposed to various N-nitroso compounds via intratracheal instillation provided the following data for NDPA:

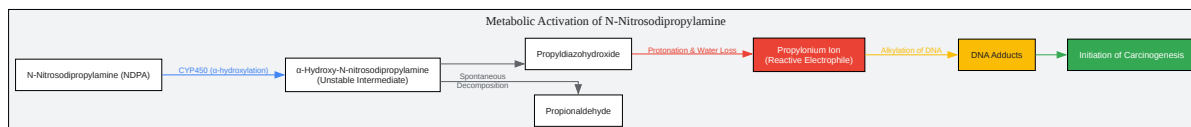
Compound	Total Dose	Tumor Incidence in Respiratory Organs	Reference
N-Nitrosodipropylamine (NDPA)	1.5 mg	72%	[7]
N-Nitrosodiethylamine (NDEA)	1.5 mg	100%	[7]
N-Nitrosodimethylamine (NDMA)	1.5 mg	6%	[7]
N-Nitrosomorpholine (NMOR)	1.5 mg	43%	[7]
N-Nitrosopyrrolidine (NPYR)	1.5 mg	0%	[7]
Control (Vehicle)	-	4%	[7]

Metabolism and Mechanism of Action

The carcinogenicity of NDPA is intrinsically linked to its metabolic activation.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of NDPA is initiated by the oxidation of the α -carbon atom by cytochrome P450 (CYP) enzymes in the liver.[\[4\]](#)[\[8\]](#) This hydroxylation reaction is a critical step that leads to the formation of an unstable α -hydroxy-N-nitrosodipropylamine intermediate. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophile, the propylonium ion, which can alkylate cellular macromolecules, including DNA. The formation of DNA adducts is widely considered to be the initiating event in the carcinogenic process.[\[5\]](#)



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Caption: Metabolic activation pathway of N-Nitrosodipropylamine.

Role of Cytochrome P450 Isozymes

In vitro studies using rat liver microsomes have implicated several cytochrome P450 isozymes in the metabolism of NDPA. Specifically, members of the CYP2B and CYP2E1 families have been shown to play a role in its metabolic activation.[8]

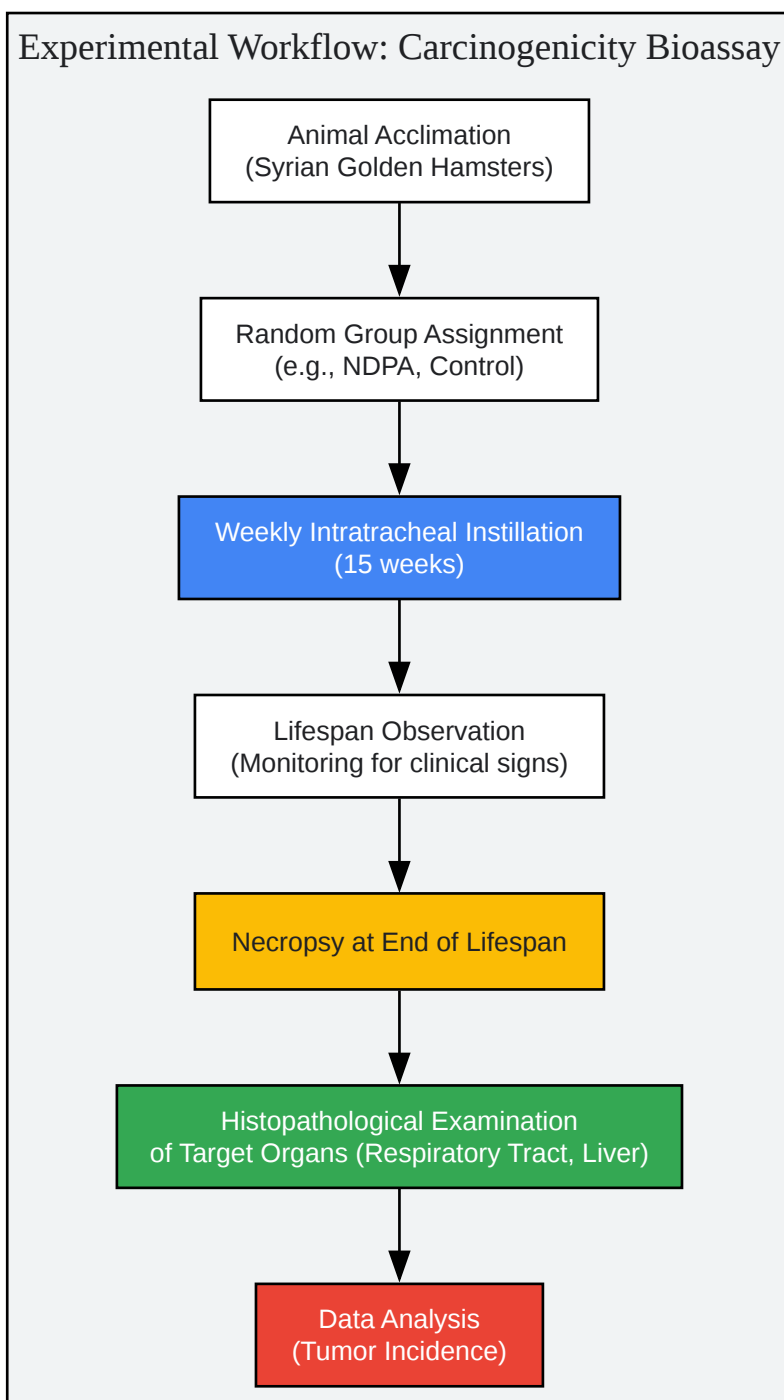
Toxicokinetics

While detailed toxicokinetic studies specifically for NDPA are limited in the provided search results, general principles for N-nitrosamines can be applied. Following oral administration, N-nitrosamines are typically rapidly and almost completely absorbed from the gastrointestinal tract. They are then distributed throughout the body.[9] Metabolism, as described above, occurs primarily in the liver. Elimination of metabolites occurs mainly through the urine.

Experimental Protocols

Carcinogenicity Bioassay in Syrian Golden Hamsters

The following is a generalized workflow for a carcinogenicity study, based on the methodology described by Ishinishi et al. (1988).[7]



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Caption: Generalized workflow for a carcinogenicity bioassay.

Methodology Details:

- Animals: Male Syrian golden hamsters.
- Test Substance: N-Nitrosodipropylamine dissolved in a suitable vehicle (e.g., phosphate buffer solution).
- Dosing Regimen: Intratracheal instillations once a week for 15 weeks. The total dose administered was 1.5 mg per animal.
- Control Group: Treated with the vehicle only.
- Observation Period: Animals were observed for their entire lifespan.
- Endpoint: The incidence of tumors in the respiratory organs and liver was determined through histopathological examination.[7]

Conclusion

The toxicological profile of N-Nitrosodipropylamine is characterized by its potent carcinogenicity in multiple animal species, with the liver and respiratory system being primary target organs. Its mechanism of action is dependent on metabolic activation to a DNA-reactive electrophile.

While direct toxicological data for **N-Nitrosodipropylamine-d14** is lacking, the comprehensive data available for the non-deuterated form provides a strong basis for considering it a probable carcinogen and for handling it with appropriate safety precautions in a research setting. Further studies would be required to definitively determine if isotopic labeling quantitatively alters its toxicological potency.

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References

1. Buy N-Nitrosodipropylamine-d14 | 93951-96-3 [smolecule.com]
2. N-Nitrosodi-n-propylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. The metabolism of nitrosodi-n-propylamine, nitrosodiallylamine and nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodi-n-Propylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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